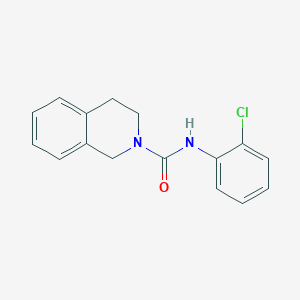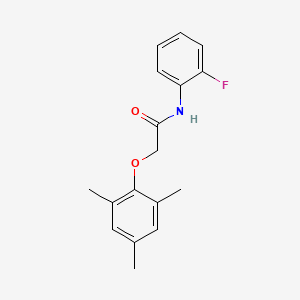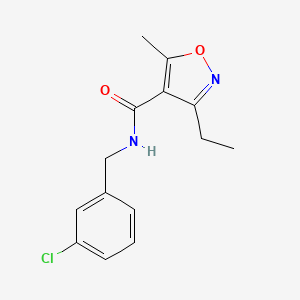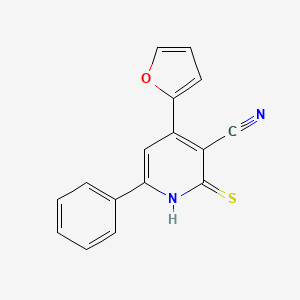
N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, commonly known as CIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. CIC has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of CIC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. CIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response, leading to reduced inflammation and immunomodulation.
Biochemical and Physiological Effects:
CIC has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities, making it suitable for various scientific research applications. However, one limitation of CIC is its relatively low bioavailability, which may limit its efficacy in vivo. Additionally, CIC may exhibit off-target effects due to its broad range of biological activities.
Direcciones Futuras
There are several future directions for the research on CIC. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of CIC in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of CIC and identify its molecular targets. Finally, the potential therapeutic applications of CIC in various fields of medicine, including neurology, oncology, and immunology, should be further explored.
Métodos De Síntesis
The synthesis of CIC involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product, CIC. The synthesis of CIC has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
CIC has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. CIC has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain. Additionally, CIC has been studied for its immunomodulatory properties, which may have applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYHIFTOLWXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5815403.png)
![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815439.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)




![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)